molecular formula C14H21NO7 B5152310 2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B5152310
M. Wt: 315.32 g/mol
InChI Key: BTEYNXQJRKWBSR-UHFFFAOYSA-N
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Description

2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol; oxalic acid is a chemical compound that combines an organic amine with an oxalic acid salt. This compound is known for its unique structure, which includes an ethoxyphenoxy group and an aminoethanol moiety. It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol typically involves the reaction of 2-ethoxyphenol with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to produce the final compound. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases.

Major Products

    Oxidation: Produces oxides and ketones.

    Reduction: Produces simpler amines and alcohols.

    Substitution: Produces various substituted phenoxy compounds.

Scientific Research Applications

2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol involves its interaction with various molecular targets. The ethoxyphenoxy group can interact with hydrophobic regions of proteins, while the aminoethanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]ethanol
  • 2-[2-(Diethylamino)ethoxy]ethanol
  • 2-[2-(2-Aminoethoxy)ethoxy]ethanol

Uniqueness

2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol is unique due to its specific combination of an ethoxyphenoxy group and an aminoethanol moiety This structure provides distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

2-[2-(2-ethoxyphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.C2H2O4/c1-2-15-11-5-3-4-6-12(11)16-10-8-13-7-9-14;3-1(4)2(5)6/h3-6,13-14H,2,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYNXQJRKWBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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